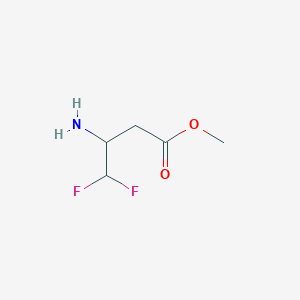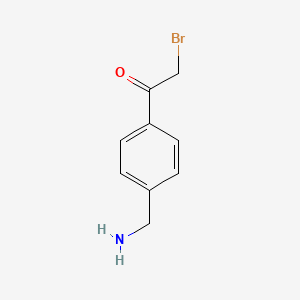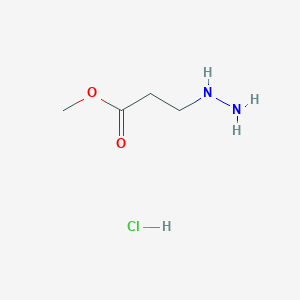
Methyl 3-hydrazinylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydrazinylpropanoate hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydrazinylpropanoate hydrochloride typically involves the reaction of methyl acrylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH2=CHCOOCH3+NH2NH2→CH3NHNHCOOCH3
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydrazinylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophiles. The compound’s hydrazine moiety is particularly reactive, making it useful in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.
Methyl hydrazine: Another hydrazine derivative with distinct chemical properties and uses.
3-Hydrazinylpropanoic acid: A related compound with similar structural features but different functional groups.
Uniqueness: Methyl 3-hydrazinylpropanoate hydrochloride is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly valuable in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C4H11ClN2O2 |
|---|---|
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
methyl 3-hydrazinylpropanoate;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-8-4(7)2-3-6-5;/h6H,2-3,5H2,1H3;1H |
Clave InChI |
XMWZNNVPWUCKBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


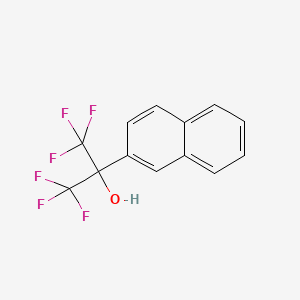
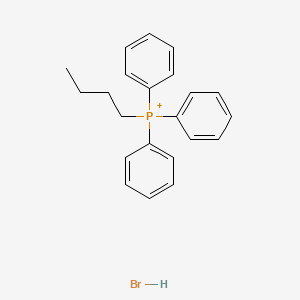

![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)


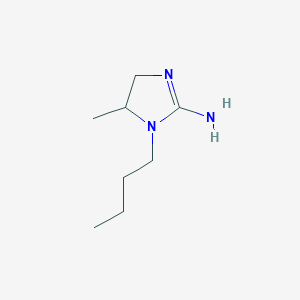
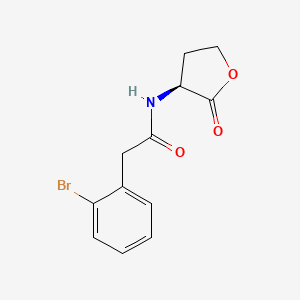
![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
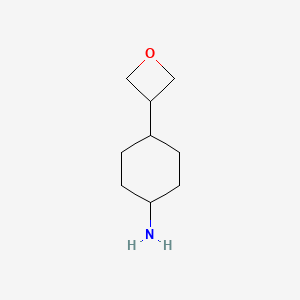
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
